4-nitronaphthalene-1-sulfonamide
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Overview
Description
4-Nitronaphthalene-1-sulfonamide is an organic compound that belongs to the class of sulfonamides It features a naphthalene ring substituted with a nitro group at the 4-position and a sulfonamide group at the 1-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-nitronaphthalene-1-sulfonamide typically involves the nitration of naphthalene followed by sulfonation and subsequent conversion to the sulfonamide. A common synthetic route is as follows:
Nitration of Naphthalene: Naphthalene is nitrated using a mixture of concentrated nitric acid and sulfuric acid to produce 4-nitronaphthalene.
Sulfonation: The 4-nitronaphthalene is then sulfonated using fuming sulfuric acid or chlorosulfonic acid to introduce the sulfonic acid group at the 1-position, yielding 4-nitronaphthalene-1-sulfonic acid.
Conversion to Sulfonamide: The sulfonic acid group is converted to the sulfonamide by reacting with ammonia or an amine under suitable conditions.
Industrial Production Methods
Industrial production of this compound follows similar steps but is optimized for large-scale synthesis. This involves the use of continuous flow reactors and efficient separation techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-Nitronaphthalene-1-sulfonamide undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.
Oxidation: Although less common, the compound can undergo oxidation reactions under strong oxidative conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed
Reduction: 4-Aminonaphthalene-1-sulfonamide.
Substitution: Various substituted sulfonamides depending on the nucleophile used.
Oxidation: Oxidized derivatives of the naphthalene ring.
Scientific Research Applications
4-Nitronaphthalene-1-sulfonamide has several applications in scientific research:
Medicinal Chemistry: It serves as a precursor for the synthesis of various pharmacologically active compounds, particularly in the development of antimicrobial and anticancer agents.
Materials Science: The compound is used in the synthesis of advanced materials, including polymers and nanocomposites, due to its ability to undergo various chemical modifications.
Biological Studies: It is employed in studies investigating enzyme inhibition and protein binding due to its sulfonamide moiety, which is known to interact with biological targets.
Industrial Applications: The compound is used in the production of dyes and pigments, where its chemical stability and reactivity are advantageous.
Mechanism of Action
The mechanism of action of 4-nitronaphthalene-1-sulfonamide in biological systems involves its interaction with enzymes and proteins. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity by binding to the active site. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
4-Nitrobenzenesulfonamide: Similar structure but with a benzene ring instead of a naphthalene ring.
4-Nitronaphthalene-2-sulfonamide: Similar structure but with the sulfonamide group at the 2-position.
Naphthalene-1-sulfonamide: Lacks the nitro group, making it less reactive in certain chemical reactions.
Uniqueness
4-Nitronaphthalene-1-sulfonamide is unique due to the presence of both the nitro and sulfonamide groups on the naphthalene ring. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
Properties
CAS No. |
2825008-12-4 |
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Molecular Formula |
C10H8N2O4S |
Molecular Weight |
252.2 |
Purity |
95 |
Origin of Product |
United States |
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